molecular formula C9H20ClNO2 B6607819 tert-butyl2-(methylamino)butanoatehydrochloride CAS No. 2839139-17-0

tert-butyl2-(methylamino)butanoatehydrochloride

Cat. No.: B6607819
CAS No.: 2839139-17-0
M. Wt: 209.71 g/mol
InChI Key: FSRBOQHJPOTODY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)butanoate hydrochloride is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol.

Preparation Methods

The synthesis of tert-butyl 2-(methylamino)butanoate hydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl 2-bromo-2-methylpropanoate with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Tert-butyl 2-(methylamino)butanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

Tert-butyl 2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition or activation.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 2-(methylamino)butanoate hydrochloride can be compared with other similar compounds, such as:

    Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar structure but differs in the functional groups attached to the carbon chain.

    Tert-butyl 2-(methylamino)propanoate: Another similar compound with a different carbon chain length and branching.

The uniqueness of tert-butyl 2-(methylamino)butanoate hydrochloride lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-(methylamino)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRBOQHJPOTODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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